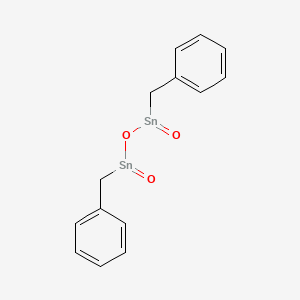
Dibenzyldistannoxane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyldistannoxane-1,3-dione is a chemical compound known for its unique structure and versatile applications It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyldistannoxane-1,3-dione typically involves the reaction of dibutyltin oxide with benzyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzyldistannoxane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The benzyl groups in this compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Tin oxides, benzaldehyde, and other oxidized organic by-products.
Reduction: Reduced tin species, such as dibenzyltin dihydride.
Substitution: Substituted organotin compounds with varying organic groups.
Wissenschaftliche Forschungsanwendungen
Dibenzyldistannoxane-1,3-dione has found applications in several scientific research areas:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of dibenzyldistannoxane-1,3-dione involves its interaction with cellular components at the molecular level. In biological systems, the compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin oxide: Another organotin compound with similar reactivity but different organic groups.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
Dimethyltin dichloride: Used in the production of PVC stabilizers and other industrial applications.
Uniqueness of Dibenzyldistannoxane-1,3-dione: this compound stands out due to its unique benzyl groups, which confer distinct reactivity and stability compared to other organotin compounds
Eigenschaften
CAS-Nummer |
63257-15-8 |
|---|---|
Molekularformel |
C14H14O3Sn2 |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
benzyl-[benzyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C7H7.3O.2Sn/c2*1-7-5-3-2-4-6-7;;;;;/h2*2-6H,1H2;;;;; |
InChI-Schlüssel |
KJWXXRWRXOTBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](=O)O[Sn](=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


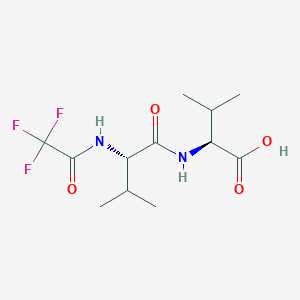
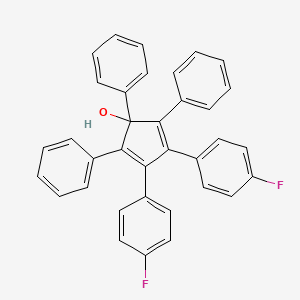


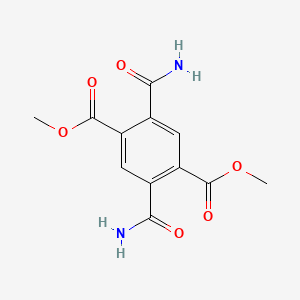
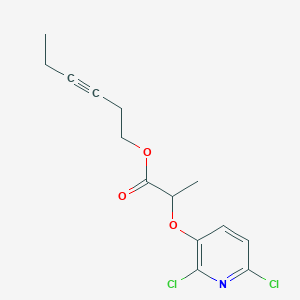
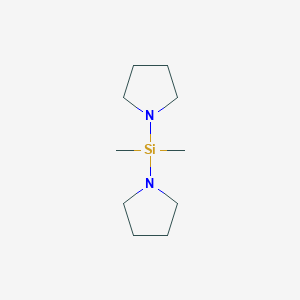
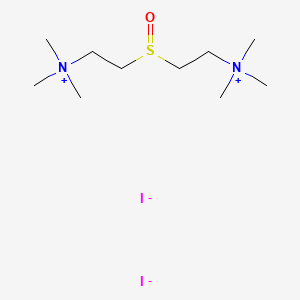
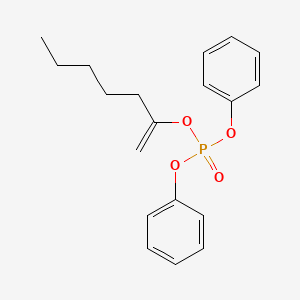
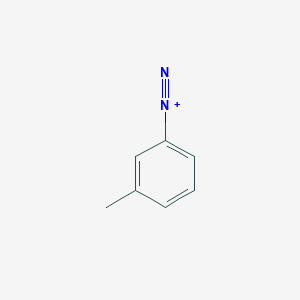
![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
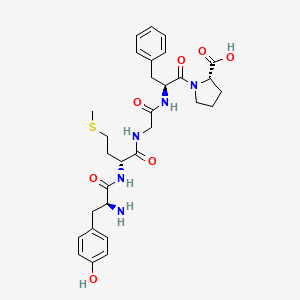
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

